![molecular formula C11H16BrNOS B1464569 N-[(4-bromothiophen-2-yl)methyl]-N-methyloxan-4-amine CAS No. 1251279-07-8](/img/structure/B1464569.png)
N-[(4-bromothiophen-2-yl)methyl]-N-methyloxan-4-amine
Overview
Description
“N-[(4-bromothiophen-2-yl)methyl]-4-fluoroaniline” is a compound that has a similar structure . It has a molecular weight of 286.17 .
Synthesis Analysis
The synthesis of similar compounds has been reported. For instance, a variety of imine derivatives have been synthesized via Suzuki cross-coupling of N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine with various arylboronic acids . Another study reported the synthesis of (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline analogs through Suzuki cross-coupling reactions .
Chemical Reactions Analysis
In the synthesis of similar compounds, various electron-donating and withdrawing functional groups were successfully incorporated under the employed reaction conditions . No imine bond hydrolysis was observed in both the monosubstituted and disubstituted products, suggesting that the thiophene sulphur atom does not interact with the Pd atom of the catalyst .
Scientific Research Applications
Results
Application 2: Material Science
Results
Application 3: Environmental Research
Results
Application 4: Analytical Chemistry
Results
Application 5: Chemical Synthesis
Results
Application 6: Neuroscientific Research
Methods of Application
Application 7: Anticoagulant Research
Methods of Application
Results: Some derivatives have shown promising results in preclinical studies, indicating potential as effective anticoagulants .
Application 8: Synthesis of Fluorinated Compounds
Methods of Application
Results: The resulting fluorinated compounds have potential applications in drug development and imaging .
Application 9: Phthalimide Derivatives Synthesis
Methods of Application
Results: These derivatives have been explored for their utility in various industrial and research applications .
Application 10: Anticancer Research
Methods of Application
Results: Preliminary results have shown that certain derivatives can inhibit the growth of specific cancer cells, suggesting potential therapeutic benefits .
Application 11: Anticoagulant Development
Methods of Application
Results: Studies indicate that modifications of this compound can lead to the development of effective oral anticoagulants with fewer side effects .
Application 12: Computational Chemistry
Methods of Application
Results: Computational studies provide insights into the compound’s electronic structure and potential reactivity, aiding in the rational design of new compounds with desired properties .
Future Directions
The development of new molecules from natural or synthetic sources with novel modes of action to treat microbial infections and cancer is a current research focus . The synthesis of new compounds via Suzuki cross-coupling reactions and their potential pharmaceutical applications are areas of ongoing research .
properties
IUPAC Name |
N-[(4-bromothiophen-2-yl)methyl]-N-methyloxan-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BrNOS/c1-13(10-2-4-14-5-3-10)7-11-6-9(12)8-15-11/h6,8,10H,2-5,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFYWLFHFYLBHMH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC(=CS1)Br)C2CCOCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BrNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(4-bromothiophen-2-yl)methyl]-N-methyloxan-4-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



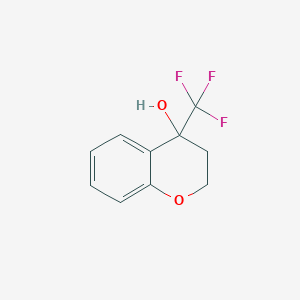
![3-chloro-N-[(pyridin-2-yl)methyl]pyrazin-2-amine](/img/structure/B1464488.png)
![3-chloro-N-[(2-methoxyphenyl)methyl]pyrazin-2-amine](/img/structure/B1464490.png)
![2-[3-(aminomethyl)piperidin-1-yl]-N-(3-methoxypropyl)acetamide](/img/structure/B1464495.png)
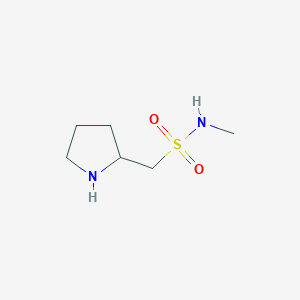
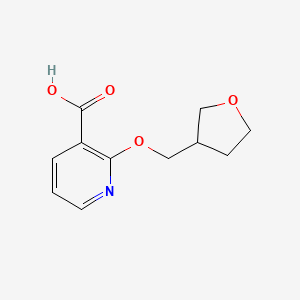
![4-{2-Azabicyclo[2.2.1]heptan-2-yl}-4-oxobutanoic acid](/img/structure/B1464500.png)
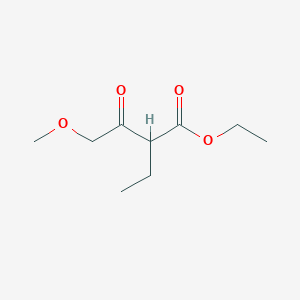
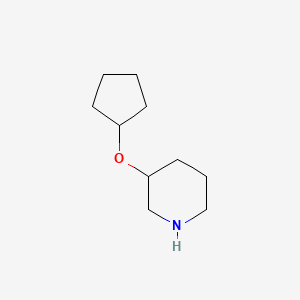
![[1-(2-Aminophenyl)pyrrolidin-2-yl]methanol](/img/structure/B1464504.png)
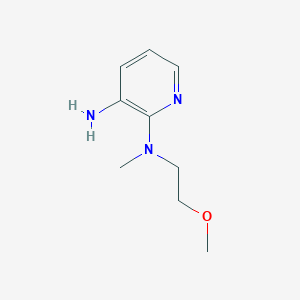
![2-[3-(aminomethyl)piperidin-1-yl]-N-butylacetamide](/img/structure/B1464506.png)
![1-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}cyclohexan-1-ol](/img/structure/B1464507.png)
![2-Chloro-3-[4-(cyclopropylmethyl)piperazin-1-yl]pyrazine](/img/structure/B1464509.png)